molecular formula C9H14O4 B7721725 Monobutyl Itaconate CAS No. 27216-48-4

Monobutyl Itaconate

Cat. No. B7721725
CAS RN: 27216-48-4
M. Wt: 186.20 g/mol
InChI Key: VVAAYFMMXYRORI-UHFFFAOYSA-N
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Description

Monobutyl Itaconate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Monobutyl Itaconate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monobutyl Itaconate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis and Synthesis :

    • MBI is synthesized using hierarchical porous zeolites as catalysts, which offer high selectivity and reusability. The process aims for selective esterification between itaconic acid and n-butyl alcohol, with the catalysts reducing diffusion restrictions and preventing diester formation, thus achieving high selectivity for MBI (Zhu et al., 2013).
  • Polymer Science :

    • Block copolymers involving MBI are synthesized for various applications. Poly(monobutyl itaconate) (PMBI) has been prepared via free radical polymerization, and its block copolymers with poly(dimethylsiloxane) have been explored. These copolymers exhibit porous structures and potential for further functionalization (Cvetkovska et al., 2000).
    • MBI has been used to modify acrylic latex pressure-sensitive adhesives. Its hydrophilic-lipophilic balance affects the adhesive's properties like particle size, water resistance, thermal stability, and adhesive performance. Comparatively, MBI provides better water resistance and influences the adhesive properties significantly (Fang et al., 2018).
  • Biomedical and Biochemistry Applications :

    • MBI-containing copolymers with N-isopropylacrylamide show temperature and pH sensitivity. They are potential candidates for biotechnology and drug delivery applications, demonstrating the ability to respond to small changes in pH and temperature, critical for targeted therapeutic delivery (Erbil et al., 2009).
    • Itaconic acid, from which MBI is derived, plays a significant role in microbial production processes. Studies on Aspergillus species, especially A. terreus, have shown the potential for itaconic acid (and by extension, its derivatives like MBI) in producing resins, plastics, and synthetic fibers (Steiger et al., 2013).
  • Material Science and Applications :

    • Research indicates MBI can form unsaturated polyesters with periodically located exo-chain double bonds, which are receptive to Michael addition, allowing for functionalization and modification into a range of polymers with potential applications in various industries (Chanda & Ramakrishnan, 2015).

properties

IUPAC Name

4-butoxy-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-4-5-13-8(10)6-7(2)9(11)12/h2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAAYFMMXYRORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949942
Record name 4-Butoxy-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monobutyl Itaconate

CAS RN

27216-48-4, 6439-57-2
Record name Butanedioic acid, 2-methylene-, monobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-methylene-, monobutyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Butoxy-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monobutyl Itaconate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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